2-(chloromethyl)Butanal

Description

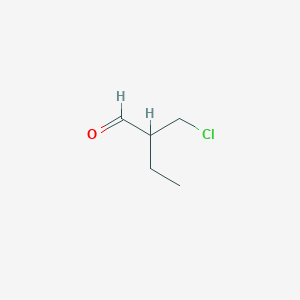

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO |

|---|---|

Molecular Weight |

120.58 g/mol |

IUPAC Name |

2-(chloromethyl)butanal |

InChI |

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3 |

InChI Key |

DWNFIQZNEIGHEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCl)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Chloromethyl)butanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-(chloromethyl)butanal, a valuable chiral building block in organic synthesis. The core of this guide focuses on the organocatalytic α-chlorination of butanal, a well-documented and efficient method for the preparation of α-chloroaldehydes. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes relevant quantitative data from analogous reactions, and presents a clear visualization of the synthesis pathway.

Introduction

α-Chloroaldehydes are important synthetic intermediates due to their bifunctional nature, allowing for a variety of subsequent chemical transformations. The asymmetric synthesis of these compounds has been a significant area of research, with organocatalysis emerging as a powerful tool for achieving high enantioselectivity. The direct, enantioselective α-chlorination of aldehydes via enamine catalysis provides an efficient route to these valuable molecules, avoiding the use of stoichiometric chiral auxiliaries or metal catalysts.[1][2][3]

This guide will focus on a plausible and well-supported pathway for the synthesis of this compound, leveraging the principles of organocatalytic α-chlorination.

Synthesis Pathway: Organocatalytic α-Chlorination of Butanal

The primary pathway for the synthesis of this compound involves the direct α-chlorination of butanal using an organocatalyst and a chlorine source. This reaction proceeds through an enamine intermediate, which then reacts with an electrophilic chlorine source.

A common and effective approach utilizes a chiral secondary amine catalyst, such as a proline derivative or an imidazolidinone, and N-chlorosuccinimide (NCS) as the chlorinating agent.[3][4][5] The catalyst facilitates the formation of a chiral enamine from butanal, which then undergoes a stereoselective attack on the chlorine atom of NCS. Subsequent hydrolysis of the resulting α-chloro iminium ion yields the desired this compound with high enantiomeric excess.

An alternative and highly efficient method involves the use of a perchlorinated quinone as the electrophilic chlorinating reagent in conjunction with a chiral imidazolidinone catalyst.[1][2] This combination has been shown to provide excellent yields and enantioselectivities for a variety of aldehyde substrates.

Logical Diagram of the Synthesis Pathway

Caption: Organocatalytic α-chlorination pathway for the synthesis of this compound.

Experimental Protocols

The following is a representative experimental protocol for the organocatalytic α-chlorination of an aldehyde, adapted from established literature procedures for analogous substrates.[1][3] This protocol should be optimized for the specific synthesis of this compound.

Materials:

-

Butanal (freshly distilled)

-

Chiral organocatalyst (e.g., (5S)-2,2,3-trimethyl-5-phenyl-4-imidazolidinone)

-

Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or 2,3,5,6-tetrachloro-1,4-benzoquinone)

-

Anhydrous solvent (e.g., dichloromethane (CH2Cl2) or acetone)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (e.g., 0.1 mmol, 10 mol%).

-

Addition of Reagents: Add the anhydrous solvent (e.g., 2.0 mL). Cool the solution to the desired temperature (e.g., -30 °C to room temperature, depending on the specific catalyst and chlorinating agent).

-

Add butanal (1.0 mmol, 1.0 equiv) to the cooled solution.

-

In a separate flask, dissolve the chlorinating agent (e.g., NCS, 1.2 mmol, 1.2 equiv) in the anhydrous solvent.

-

Reaction: Add the solution of the chlorinating agent dropwise to the reaction mixture over a period of 10-15 minutes.

-

Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Quantitative Data

| Aldehyde Substrate | Catalyst (mol%) | Chlorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Propanal | (S)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (10) | NCS | CH2Cl2 | RT | 1 | 85 | 92 | [3] |

| Hexanal | (5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20) | Perchlorinated Quinone | Acetone | -30 | 2 | 88 | 91 | [1] |

| 3-Methylbutanal | (2R,5R)-Diphenylpyrrolidine (10) | NCS | Dichloroethane | RT | 2 | 96 | 94 | [5] |

| Octanal | (5S)-2,2,3-Trimethyl-5-phenyl-4-imidazolidinone (20) | Perchlorinated Quinone | Acetone | -30 | 2 | 91 | 92 | [2] |

Alternative Synthesis Pathway: One-Pot Oxidation and Chlorination of 1-Butanol

An alternative and efficient route to this compound starts from the corresponding primary alcohol, 1-butanol. This method involves a one-pot direct conversion using trichloroisocyanuric acid (TCCA) as both the stoichiometric oxidant and the α-halogenating reagent, with TEMPO as an oxidation catalyst.[6][7] This approach is experimentally simple and avoids the isolation of the intermediate butanal.

Experimental Workflow for the Alternative Pathway

Caption: Workflow for the one-pot synthesis of this compound from 1-butanol.

Conclusion

The synthesis of this compound can be effectively achieved through the organocatalytic α-chlorination of butanal. This method offers high potential for excellent yields and enantioselectivities, making it a valuable tool for the preparation of this chiral synthon. The provided experimental protocol, based on well-established procedures for similar aldehydes, serves as a strong starting point for the development of a specific synthesis plan. Additionally, the one-pot conversion from 1-butanol presents an attractive alternative for a more streamlined process. Researchers and drug development professionals can leverage these methodologies for the efficient production of this compound for further applications in medicinal chemistry and organic synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 5. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]

- 6. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

2-(chloromethyl)butanal chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for 2-(chloromethyl)butanal. The information is compiled for use by professionals in research, scientific, and drug development fields.

Chemical Structure and Identification

This compound is an alpha-chloro aldehyde with the IUPAC name this compound.[1] It is a chiral compound, though the information presented here does not specify a particular enantiomer.

Structure:

Caption: 2D Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H9ClO[1] |

| SMILES | CCC(CCl)C=O[1] |

| InChI Key | DWNFIQZNEIGHEO-UHFFFAOYSA-N[1] |

| CAS Number | 135871-45-3[1] |

Physicochemical Properties

Table 2: Physicochemical Data (Computed)

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 120.0341926 g/mol | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the α-chlorination of aldehydes are well-established and can be adapted for this synthesis.

General Synthetic Approach: α-Chlorination of Butanal

The synthesis of this compound can be conceptually approached through the direct α-chlorination of butanal. Organocatalytic methods are often employed to achieve high enantioselectivity.[2][3]

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Methodologies from Related Syntheses:

While a specific protocol for this compound is unavailable, a representative procedure for the α-chlorination of a different aldehyde is provided below for illustrative purposes. Researchers should optimize these conditions for butanal as the starting material.

-

Materials: Aldehyde (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), organocatalyst (e.g., L-proline, 10 mol%), and a suitable solvent (e.g., CH2Cl2).

-

Procedure:

-

To a solution of the aldehyde and organocatalyst in the solvent at a controlled temperature (e.g., 0 °C), add NCS portion-wise.

-

Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or GC.

-

Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Safety and Handling

Table 3: General Hazards of α-Chloro Aldehydes

| Hazard | Description |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Corrosivity | Causes severe skin burns and eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

| Carcinogenicity | Suspected of causing cancer (based on data for similar compounds). |

| Aquatic Toxicity | Very toxic to aquatic life. |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Handle as a potential carcinogen.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, etc.) for this compound was found in the public domain. For analytical purposes, researchers would need to acquire this data after synthesis and purification. The expected signals in NMR and IR spectra can be predicted based on the structure.

Logical Relationship for Spectroscopic Analysis:

Caption: Logical workflow for the structural analysis of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety assessment or experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The absence of specific experimental data for this compound necessitates that all procedures and handling precautions be approached with a high degree of caution, relying on data from structurally related compounds.

References

Technical Guide: 2-(Chloromethyl)butanal (CAS No. 135871-45-3)

Disclaimer: Publicly available scientific data specifically for 2-(chloromethyl)butanal is limited. This guide has been compiled based on established principles of organic chemistry and data from analogous α-chloro aldehydes and related short-chain chlorinated compounds. The experimental protocols and reactivity pathways described are representative of this class of molecules and should be considered as such.

Chemical Identity and Properties

This compound is a short-chain aliphatic aldehyde featuring a chlorine atom at the alpha position relative to the carbonyl group. Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| CAS Number | 135871-45-3 | PubChem |

| Molecular Formula | C₅H₉ClO | PubChem |

| Molecular Weight | 120.58 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Canonical SMILES | CCC(CCl)C=O | PubChem |

| InChIKey | DWNFIQZNEIGHEO-UHFFFAOYSA-N | PubChem |

Synthesis of α-Chloro Aldehydes

The synthesis of α-chloro aldehydes, such as this compound, can be achieved through several established synthetic routes. A common and direct method involves the α-chlorination of the parent aldehyde. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in such transformations.[1][2][3][4] Another efficient approach is the direct conversion of primary alcohols to α-chloro aldehydes using a single reagent that acts as both an oxidant and a chlorinating agent.[5][6][7]

Representative Experimental Protocol: Organocatalytic α-Chlorination of an Aldehyde

This protocol is a generalized procedure based on the enantioselective α-chlorination of aldehydes using an amine catalyst and an electrophilic chlorine source.[2][3][4]

Materials:

-

Butanal (starting material)

-

An appropriate electrophilic chlorine source (e.g., N-chlorosuccinimide - NCS)

-

An organocatalyst (e.g., a proline derivative or an imidazolidinone)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or acetone)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of the aldehyde in the chosen anhydrous solvent under an inert atmosphere, add the organocatalyst (typically 5-20 mol%).

-

Cool the reaction mixture to the desired temperature (can range from room temperature down to -78 °C, depending on the specific catalyst and substrate).

-

Add the electrophilic chlorine source portion-wise over a period of time, maintaining the reaction temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium thiosulfate).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired α-chloro aldehyde.

Synthetic Workflow

Caption: General workflow for the synthesis of α-chloro aldehydes.

Reactivity and Synthetic Utility

α-Chloro aldehydes are versatile intermediates in organic synthesis due to the presence of two reactive functional groups: the aldehyde and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards nucleophilic substitution.

Key reactions include:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce new functional groups at the α-position.

-

Epoxide Formation: Treatment with a base can lead to the formation of an epoxide via an intramolecular Williamson ether synthesis-type reaction.

-

Aldol and Related Reactions: The aldehyde functional group can participate in classical carbonyl chemistry, such as aldol condensations, Wittig reactions, and reductions.

-

Annulation Reactions: α-Chloro aldehydes are valuable precursors in various annulation reactions to form cyclic structures.[8]

Caption: Key reaction pathways for α-chloro aldehydes.

Potential Biological Activity and Toxicology

Specific toxicological data for this compound are not available. However, the biological activity can be inferred from the general properties of short-chain aldehydes and chlorinated hydrocarbons.

Aldehydes are known to be electrophilic and can react with biological nucleophiles such as the primary amine groups on lysine residues and the thiol groups on cysteine residues in proteins.[9] This covalent modification can lead to enzyme inactivation and cellular damage. Short-chain aldehydes are generally considered to be "hard" electrophiles.[9]

Short-chain chlorinated paraffins (SCCPs) are recognized as persistent organic pollutants with demonstrated toxicity.[10][11][12] Toxic effects of SCCPs in animal studies include damage to the liver, kidneys, and thyroid.[12] The mechanisms of toxicity are often linked to oxidative stress, metabolic disruption, and endocrine-disrupting effects.[11] While this compound is structurally different from SCCPs, the presence of a chlorinated alkyl chain suggests that it may also pose a toxicological risk.

Postulated Mechanism of Cellular Toxicity

Caption: Potential mechanism of toxicity for electrophilic aldehydes.

Conclusion

This compound, with its dual functionality, represents a potentially useful, yet understudied, chemical intermediate. While specific data for this compound is scarce, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of α-chloro aldehydes. Researchers and drug development professionals should exercise caution when handling this and similar compounds, given the known toxicities of related short-chain aldehydes and chlorinated hydrocarbons. Further research is warranted to fully characterize the physicochemical properties, reactivity, and biological profile of this compound.

References

- 1. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 2. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scies.org [scies.org]

- 11. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 2-(chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(chloromethyl)butanal, a halogenated aldehyde of interest in organic synthesis. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information from structurally similar compounds and established principles of organic chemistry to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a chiral alpha-chloro aldehyde. Its chemical structure and basic identifiers are outlined below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₉ClO[1] |

| Molecular Weight | 120.58 g/mol [1] |

| CAS Number | 135871-45-3[1] |

| Canonical SMILES | CCC(CCl)C=O[1] |

| InChI Key | DWNFIQZNEIGHEO-UHFFFAOYSA-N[1] |

Physical Properties

Table 2: Physical and Computed Properties of this compound

| Property | Value | Source |

| Boiling Point | ~90 °C (estimated) | Based on 2-chloro-2-methylpropanal[2] |

| Melting Point | Not available | - |

| Density | ~1.033 g/cm³ at 16 °C (estimated) | Based on 2-chloro-2-methylpropanal[2] |

| Solubility | Soluble in most organic solvents. Expected to have limited solubility in water, similar to other short-chain aldehydes.[3][4] | General chemical principles |

| XLogP3-AA (Computed) | 1.2 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

| Exact Mass (Computed) | 120.0341926 Da | [1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the α-chlorination of butanal. Several methods for the α-chlorination of aldehydes have been reported in the literature. A common and effective approach involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an organocatalyst.

Experimental Protocol: Organocatalytic α-Chlorination of Butanal

This protocol is a generalized procedure based on established methods for the enantioselective α-chlorination of aldehydes.

Materials:

-

Butanal

-

N-Chlorosuccinimide (NCS)

-

(S)-(-)-2-(Diphenyl(trimethylsiloxy)methyl)pyrrolidine (organocatalyst)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the organocatalyst (10 mol%).

-

Dissolve the catalyst in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add butanal (1.0 equivalent) to the flask via syringe.

-

In a separate flask, dissolve N-chlorosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the NCS solution to the reaction mixture over a period of 1 hour using a syringe pump to control the addition rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Chemical Properties and Reactivity

This compound possesses two reactive functional groups: an aldehyde and a primary alkyl chloride. This dual functionality makes it a versatile intermediate in organic synthesis.

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(chloromethyl)butanoic acid, using common oxidizing agents such as potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-(chloromethyl)butan-1-ol[5], using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will undergo nucleophilic addition reactions with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide.

-

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes.

Reactions involving the Chloromethyl Group:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (S_N2) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds.

-

Elimination Reactions: Under strongly basic conditions, elimination reactions (E2) can occur to form 2-ethylacrolein.

Diagram of Potential Reactions:

Caption: Potential chemical transformations of this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound has been found. The following are predicted key spectral features based on its structure.

Table 3: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.5-9.7 ppm. - Methine proton (CH-CH₂Cl): Multiplet. - Methylene protons (CH₂Cl): Doublet of doublets. - Ethyl group protons (CH₂CH₃): Multiplet for the methylene and triplet for the methyl group. |

| ¹³C NMR | - Carbonyl carbon (C=O): ~200 ppm. - Carbon bearing chlorine (CH₂Cl): ~45-55 ppm. - Methine carbon (CH-CHO): ~50-60 ppm. - Ethyl group carbons: ~10-30 ppm. |

| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1725-1740 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-Cl stretch: Absorption in the fingerprint region, typically 600-800 cm⁻¹. - C-H stretches (aliphatic): Around 2850-3000 cm⁻¹. |

| Mass Spectrometry | - Molecular ion (M⁺): Peak at m/z 120 and an M+2 peak at m/z 122 with a ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation: Loss of Cl (m/z 85), loss of CHO (m/z 91), and fragmentation of the ethyl group. |

Safety and Handling

As with all α-chloroaldehydes, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its potential reactivity, it should be stored in a cool, dry place away from strong oxidizing agents, strong bases, and moisture.

This technical guide provides a foundational understanding of this compound for researchers and professionals. Further experimental investigation is required to fully characterize its physical and chemical properties.

References

- 1. This compound | C5H9ClO | CID 18942083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-2-methylpropanal | 917-93-1, 2-Chloro-2-methylpropanal Formula - ECHEMI [echemi.com]

- 3. Butyraldehyde - Wikipedia [en.wikipedia.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-(Chloromethyl)butan-1-ol | C5H11ClO | CID 18942068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(chloromethyl)butanal: A Predictive Analysis

Introduction

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-(chloromethyl)butanal. Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral features. The predicted data is derived from the analysis of structurally analogous compounds and known spectroscopic trends. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectroscopic signature of this compound for characterization, synthesis confirmation, or further research endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of similar chemical structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| -CHO | 9.5 - 9.7 | Doublet | ~2-3 |

| -CH(CH₂Cl)- | 2.8 - 3.2 | Multiplet | - |

| -CH₂Cl | 3.6 - 3.8 | Doublet of Doublets | ~11, ~6 |

| -CH₂CH₃ | 1.5 - 1.8 | Multiplet | ~7 |

| -CH₂CH₃ | 0.9 - 1.1 | Triplet | ~7 |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CHO | 198 - 203 |

| -CH(CH₂Cl)- | 60 - 65 |

| -CH₂Cl | 45 - 50 |

| -CH₂CH₃ | 20 - 25 |

| -CH₂CH₃ | 10 - 15 |

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-Cl stretch | 650 - 850 | Strong |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 120/122 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 91/93 | [M - CHO]⁺ | Loss of the formyl radical. |

| 71 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 57 | [C₄H₉]⁺ | Butyl cation fragment. |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation. |

| 29 | [CHO]⁺ | Formyl cation. |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general overview of the methodologies used to acquire the types of spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence like DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) could be used to differentiate between CH, CH₂, CH₃, and quaternary carbons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would typically be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) could be used by placing a drop of the sample directly on the ATR crystal. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹, with absorptions reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample. For electron ionization (EI) mass spectrometry, the sample would be vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Correlations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

An In-depth Technical Guide to the Reactivity and Stability of 2-(Chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)butanal is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and other fine chemicals. Its unique structure, featuring both a reactive aldehyde and a primary alkyl chloride, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior under various conditions. The information presented herein is intended to support researchers in designing synthetic routes, predicting reaction outcomes, and ensuring safe handling and storage of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| CAS Number | 135871-45-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 140-160 °C |

| Density | Estimated to be ~1.0 g/mL |

| Solubility | Soluble in organic solvents; sparingly soluble in water |

Reactivity Profile

The reactivity of this compound is dictated by the presence of two key functional groups: the aldehyde and the primary alkyl chloride. This duality allows for a range of reactions, often with the potential for chemoselectivity depending on the reaction conditions and the nature of the reagents used.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This results in nucleophilic addition reactions, a cornerstone of aldehyde chemistry.

Common nucleophilic addition reactions include:

-

Hydration: In the presence of water, an equilibrium is established with the corresponding gem-diol. This reaction is typically reversible.

-

Acetal Formation: Reaction with alcohols under acidic conditions forms acetals, which can serve as protecting groups for the aldehyde functionality.

-

Cyanohydrin Formation: Addition of hydrogen cyanide (or a cyanide salt) yields a cyanohydrin, a versatile intermediate for the synthesis of alpha-hydroxy acids and other derivatives.

-

Grignard and Organolithium Reactions: Reaction with organometallic reagents leads to the formation of secondary alcohols.

The general mechanism for the nucleophilic addition to an aldehyde is depicted below.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reactivity of the Chloromethyl Group: Nucleophilic Substitution and Elimination

The primary alkyl chloride functionality in this compound is susceptible to both nucleophilic substitution (Sₙ2) and elimination (E2) reactions.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. Due to the primary nature of the alkyl halide, the Sₙ2 mechanism is strongly favored.

Key Sₙ2 reactions include:

-

Hydrolysis: Reaction with water or hydroxide ions to form 2-(hydroxymethyl)butanal.

-

Alkoxylation: Reaction with alkoxides to form ethers.

-

Cyanation: Reaction with cyanide salts to introduce a nitrile group.

-

Amination: Reaction with ammonia or amines to form primary, secondary, or tertiary amines.

The general workflow for an Sₙ2 reaction is illustrated below.

Caption: Sₙ2 reaction pathway for this compound.

In the presence of a strong, sterically hindered base, an E2 elimination reaction can occur, leading to the formation of an alkene. The major product is typically the more substituted (Zaitsev) alkene, although the less substituted (Hofmann) product can be favored with very bulky bases.

The logical relationship for predicting the major elimination product is shown below.

Caption: Factors influencing the major product in E2 elimination.

Chemoselectivity

The presence of two reactive sites in this compound raises the question of chemoselectivity. The choice of reagents and reaction conditions can often be tuned to favor reaction at one site over the other.

Table 2: General Guide to Chemoselectivity in Reactions of this compound

| Reagent Type | Primary Reactive Site | Rationale |

| Weak Nucleophiles (e.g., H₂O, ROH) | Aldehyde (Addition) | Aldehydes are generally more electrophilic than primary alkyl chlorides. |

| Strong, Non-basic Nucleophiles (e.g., CN⁻, I⁻) | Alkyl Chloride (Sₙ2) | These nucleophiles are excellent for Sₙ2 displacement. |

| Strong, Basic Nucleophiles (e.g., RO⁻, OH⁻) | Both sites can react | Competition between addition, substitution, and elimination. |

| Bulky, Strong Bases (e.g., t-BuOK) | Alkyl Chloride (E2) | Steric hindrance favors proton abstraction over nucleophilic attack. |

| Organometallic Reagents (e.g., Grignard) | Aldehyde (Addition) | Highly reactive towards the carbonyl group. |

| Reducing Agents (e.g., NaBH₄) | Aldehyde (Reduction) | Selective for the reduction of the aldehyde to an alcohol. |

| Oxidizing Agents (e.g., PCC) | Aldehyde (Oxidation) | The aldehyde can be oxidized to a carboxylic acid. |

Stability and Storage

This compound is a relatively stable compound under anhydrous conditions. However, its stability can be compromised by several factors:

-

Moisture: The presence of water can lead to slow hydrolysis of the alkyl chloride and hydration of the aldehyde.

-

Heat: Elevated temperatures can promote decomposition and polymerization. Thermal decomposition may lead to the elimination of HCl and the formation of unsaturated aldehydes.

-

Light: Prolonged exposure to light may initiate radical reactions.

-

Strong Acids and Bases: These can catalyze various reactions, including polymerization and degradation.

Recommended Storage Conditions:

-

Store in a cool, dry, and well-ventilated area.

-

Keep in a tightly sealed, inert container (e.g., amber glass bottle).

-

Protect from light and moisture.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

Experimental Protocols

The following are representative experimental protocols for key reactions of α-chloro aldehydes, which can be adapted for this compound.

Synthesis of this compound from 2-Ethyl-3-hydroxypropanal

This protocol is adapted from a general procedure for the synthesis of α-chloro aldehydes.[2]

Materials:

-

2-Ethyl-3-hydroxypropanal

-

N-Chlorosuccinimide (NCS)

-

Dimethyl sulfide (DMS)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of 2-ethyl-3-hydroxypropanal (1.0 equiv) in CH₂Cl₂ at 0 °C is added NCS (1.1 equiv) followed by the dropwise addition of DMS (1.2 equiv).

-

The reaction mixture is stirred at 0 °C for 2 hours.

-

Triethylamine (1.5 equiv) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

Nucleophilic Substitution: Synthesis of 2-(Azidomethyl)butanal

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound (1.0 equiv) in DMF is added sodium azide (1.2 equiv).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by distillation or chromatography.

Conclusion

This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. Its bifunctional nature allows for a wide array of chemical transformations, making it a powerful tool in the hands of synthetic chemists. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective and safe utilization in research and development. While specific quantitative data for this molecule remains limited, the general principles of aldehyde and alkyl halide chemistry provide a robust framework for predicting its behavior and designing novel synthetic strategies.

References

2-(chloromethyl)butanal molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular properties of 2-(chloromethyl)butanal. The information presented here is based on publicly available data.

Core Molecular Data

The foundational physicochemical properties of this compound are summarized below. This data is essential for any experimental design or computational modeling involving this compound.

| Property | Value | Source |

| Molecular Formula | C5H9ClO | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C5H9ClO/c1-2-5(3-6)4-7/h4-5H,2-3H2,1H3 | PubChem[1] |

| InChIKey | DWNFIQZNEIGHEO-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCC(CCl)C=O | PubChem[1] |

Experimental Protocols

Signaling Pathways and Biological Activity

Information regarding the interaction of this compound with biological signaling pathways has not been identified in the performed search of publicly accessible scientific literature. Its structural alerts, particularly the presence of a reactive chloromethyl group and an aldehyde, suggest potential for covalent modification of biological macromolecules, but specific pathways have not been elucidated.

Logical Relationship of Molecular Descriptors

The following diagram illustrates the hierarchical relationship between the common name of the compound and its fundamental molecular descriptors.

References

Potential Research Areas for 2-(chloromethyl)butanal: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

2-(Chloromethyl)butanal, a member of the α-chloroaldehyde class of compounds, represents a versatile yet underexplored synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on this molecule is scarce, its chemical structure suggests a rich reactivity profile that can be exploited for the synthesis of diverse and complex molecular scaffolds. This technical guide outlines potential research avenues for this compound, focusing on its application as a building block for novel therapeutic agents. The proposed research areas are grounded in the established reactivity of α-chloroaldehydes and aim to stimulate further investigation into this promising compound. This document provides hypothetical experimental frameworks, data presentation structures, and visual workflows to guide future research endeavors.

Introduction

α-Chloroaldehydes are valuable electrophilic intermediates in organic synthesis, known for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both a reactive aldehyde and a readily displaceable chlorine atom on adjacent carbons makes them powerful precursors for the synthesis of a wide range of functionalized molecules, including chiral amines, epoxides, and heterocyclic systems. This compound (CAS No. 135871-45-3), with its ethyl group at the α-position, offers a unique structural motif that can be leveraged to create novel chemical entities with potential biological activity. This guide explores key research areas where this compound could make a significant impact.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound, primarily sourced from publicly available databases, is presented below.

| Property | Value | Source |

| CAS Number | 135871-45-3 | PubChem[1] |

| Molecular Formula | C5H9ClO | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCC(CCl)C=O | PubChem[1] |

Proposed Research Areas and Methodologies

The following sections detail potential research directions for this compound, complete with proposed experimental protocols and data presentation formats.

Asymmetric Synthesis of Chiral Amines and Derivatives

Chiral amines are crucial components of many pharmaceuticals. The conversion of α-chloroaldehydes into chiral amines and their derivatives is a well-established synthetic strategy.[1][2] This research area aims to develop stereoselective methods for the synthesis of novel chiral amines derived from this compound.

A proposed workflow for the asymmetric reductive amination of this compound is as follows:

-

Imine Formation: this compound (1.0 eq.) is dissolved in an appropriate solvent (e.g., dichloromethane). A chiral amine (1.1 eq., e.g., (R)-α-methylbenzylamine) is added, and the mixture is stirred at room temperature over a drying agent (e.g., MgSO4) for 2-4 hours to form the corresponding chiral imine.

-

Reduction: The reaction mixture is cooled to a specific temperature (e.g., -78 °C), and a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Stereochemical Analysis: The diastereomeric ratio of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

The results of the asymmetric reductive amination studies could be summarized in a table similar to the one below:

| Entry | Chiral Amine | Reducing Agent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | (R)-α-methylbenzylamine | NaBH(OAc)3 | -78 | Value | Value |

| 2 | (S)-α-methylbenzylamine | NaBH(OAc)3 | -78 | Value | Value |

| 3 | (R)-1-phenylethylamine | NaBH4 | 0 | Value | Value |

| 4 | (S)-1-phenylethylamine | NaBH4 | 0 | Value | Value |

Note: The values in the table are placeholders for experimental results.

Synthesis of Novel Cyclopropylamines

Cyclopropylamines are important structural motifs in medicinal chemistry, often conferring unique pharmacological properties to drug candidates.[3][4] The reaction of α-chloroaldehydes with organozinc reagents and amines provides a pathway to trans-2-substituted cyclopropylamines.[3][4]

A proposed experimental workflow for the synthesis of cyclopropylamines from this compound is as follows:

-

Homoenolate Formation: A solution of diiodomethane (2.0 eq.) in an anhydrous solvent (e.g., THF) is treated with a zinc reagent (e.g., diethylzinc, 2.0 eq.) at 0 °C to form the Simmons-Smith reagent. This compound (1.0 eq.) is then added dropwise at 0 °C.

-

Amine Trapping: After stirring for 1 hour, a primary or secondary amine (1.2 eq., e.g., morpholine) is added to the reaction mixture.

-

Ring Closure: The reaction is heated to a specified temperature (e.g., 60 °C) for a defined period (e.g., 12 hours) to facilitate ring closure.

-

Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

| Entry | Amine | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| 1 | Morpholine | 60 | Value | Value |

| 2 | Piperidine | 60 | Value | Value |

| 3 | Benzylamine | 80 | Value | Value |

| 4 | Aniline | 80 | Value | Value |

Note: The values in the table are placeholders for experimental results.

Exploration of Nucleophilic Substitution and Addition Reactions

The dual reactivity of this compound allows for a wide range of transformations. The aldehyde can undergo nucleophilic addition, while the chloromethyl group is susceptible to nucleophilic substitution.

-

Wittig Reaction: Reaction of this compound with various phosphorus ylides to synthesize substituted alkenes.

-

Grignard and Organolithium Additions: Addition of organometallic reagents to the aldehyde to form secondary alcohols.

-

Cyanohydrin Formation: Reaction with a cyanide source (e.g., TMSCN) to produce cyanohydrins, which are precursors to α-hydroxy acids and amino acids.

-

Substitution with Heteroatomic Nucleophiles: Reaction with thiols, azides, or secondary amines to displace the chloride and introduce new functional groups.

| Reaction Type | Nucleophile/Reagent | Product Structure | Yield (%) |

| Wittig | Ph3P=CHCO2Et | Structure | Value |

| Grignard Addition | PhMgBr | Structure | Value |

| Cyanohydrin Formation | TMSCN, ZnI2 | Structure | Value |

| Thiol Substitution | PhSH, K2CO3 | Structure | Value |

Note: The values in the table are placeholders for experimental results.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic transformations of this compound.

Caption: Proposed synthetic transformations of this compound.

Potential Applications in Drug Discovery

The derivatives synthesized from this compound have the potential to be screened for a variety of biological activities.

-

Chiral Amines: Many biologically active compounds contain chiral amine moieties. The novel amines derived from this compound could be evaluated as potential enzyme inhibitors, receptor agonists/antagonists, or central nervous system active agents.

-

Cyclopropylamines: The incorporation of a cyclopropylamine group can enhance metabolic stability and binding affinity. These derivatives could be tested in areas such as oncology, infectious diseases, and neurodegenerative disorders.

-

Heterocyclic Compounds: The functional handles on the derivatives of this compound can be used to construct novel heterocyclic ring systems, which are privileged scaffolds in drug discovery.

Conclusion

This compound is a promising but currently underutilized building block in organic synthesis. This technical guide has outlined several potential research areas that could unlock its synthetic utility and lead to the discovery of novel molecules with therapeutic potential. The proposed methodologies and experimental frameworks provide a starting point for researchers to explore the rich chemistry of this versatile α-chloroaldehyde. Further investigation into the reactivity and applications of this compound is highly encouraged and is expected to yield valuable contributions to the fields of synthetic and medicinal chemistry.

References

- 1. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Handling of 2-(chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). 2-(chloromethyl)butanal is a chemical with limited publicly available safety data. The information herein is extrapolated from data on structurally similar compounds, such as other short-chain aldehydes and α-chloro aldehydes, and should be interpreted with caution. A thorough risk assessment should be conducted before handling this compound.

Executive Summary

This compound is a bifunctional molecule containing both a reactive aldehyde group and a chlorinated alkyl chain. While specific toxicological data for this compound is scarce, its structural similarity to α-chloro aldehydes, such as chloroacetaldehyde, suggests it should be handled as a highly toxic, corrosive, and potentially carcinogenic substance. This guide provides a comprehensive overview of the presumed hazards, necessary safety precautions, and handling protocols for this compound to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Based on the known hazards of analogous compounds, this compound is anticipated to possess the following GHS classifications.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| (Single Exposure) | ||

| Hazardous to the Aquatic | Category 1 | H400: Very toxic to aquatic life |

| Environment, Acute Hazard |

Physical and Chemical Properties

The following table summarizes the computed and estimated physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | Chloroacetaldehyde (Experimental) | Butyraldehyde (Experimental) |

| Molecular Formula | C5H9ClO | C2H3ClO | C4H8O |

| Molecular Weight | 120.58 g/mol | 78.50 g/mol | 72.11 g/mol |

| Boiling Point | Not available | 85-86 °C | 74.8 °C |

| Flash Point | Not available | 88 °C (closed cup) | -12 °C |

| Density | Not available | 1.19 g/mL at 25 °C | 0.802 g/mL at 20 °C |

Toxicological Information

Due to the lack of specific data for this compound, the toxicological data for chloroacetaldehyde, a potent alkylating agent, is provided as a conservative surrogate.

Table 3: Acute Toxicity Data for Chloroacetaldehyde

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 23 mg/kg |

| Dermal (LD50) | Rabbit | 67 mg/kg |

| Inhalation (LC50) | Rat | 0.25 mg/L (4 hours) |

The primary mechanism of toxicity for α-chloro aldehydes is their action as electrophilic alkylating agents.[1][2] They readily react with nucleophilic groups in biological macromolecules such as DNA, RNA, and proteins.[3][4] This can lead to DNA damage, enzyme inhibition, and disruption of cellular signaling pathways, ultimately causing cell death (apoptosis) or mutagenic effects that may lead to cancer.[1][5]

Caption: General Cellular Toxicity Pathway for Alkylating Agents.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the presumed high toxicity and corrosivity of this compound, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of gloves (e.g., nitrile inner, neoprene outer) is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Skin and Body Protection: A chemically resistant lab coat, apron, and closed-toe shoes are required. For larger quantities or in case of potential splashes, a full-body chemical suit should be considered.

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with an appropriate organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) must be used.

Engineering Controls

-

All manipulations of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

A safety shower and eyewash station must be readily accessible and tested regularly.

Handling and Storage

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for highly toxic and corrosive materials.[6][7] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and moisture.

-

Handling: Use the smallest quantities possible for experiments.[8] All transfers should be conducted with care to avoid splashes and the generation of aerosols.[9] Use a syringe or cannula for liquid transfers. Never pour directly from a large container to a small one.

Caption: Experimental Workflow for Handling this compound.

Spill and Emergency Procedures

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Use an absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solution (e.g., a dilute solution of sodium bisulfite followed by soap and water).

-

-

Large Spills or Spills Outside a Fume Hood:

-

Evacuate the laboratory immediately.

-

Activate the fire alarm to alert emergency services.

-

Close the laboratory doors and post a warning sign.

-

Contact the institution's emergency response team.

-

First Aid Measures

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[10]

-

Liquid Waste: Collect in a dedicated, labeled, and sealed container. The container should be compatible with chlorinated organic compounds.

-

Solid Waste: Contaminated labware, PPE, and absorbent materials should be collected in a separate, labeled, sealed container.

-

Do not dispose of this chemical down the drain.[10] All waste must be disposed of through an approved hazardous waste management company.[11][12]

Conclusion

This compound should be regarded as a highly hazardous chemical due to its structural alerts for high toxicity, corrosivity, and potential carcinogenicity. Strict adherence to the safety protocols outlined in this guide is essential to minimize the risk of exposure and ensure a safe working environment for all laboratory personnel. Always consult with your institution's environmental health and safety department for specific guidance and procedures.

References

- 1. nursingcecentral.com [nursingcecentral.com]

- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 3. researchgate.net [researchgate.net]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 6. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 8. chemistry.gatech.edu [chemistry.gatech.edu]

- 9. safeti.com [safeti.com]

- 10. Laboratory chemical waste [watercorporation.com.au]

- 11. nipissingu.ca [nipissingu.ca]

- 12. ic.ptb.de [ic.ptb.de]

Methodological & Application

Application Notes and Protocols for 2-(chloromethyl)butanal as an Alkylating Agent in Organic Synthesis

Introduction

2-(Chloromethyl)butanal is an α-chloro aldehyde, a class of organic compounds recognized for their utility as versatile building blocks in organic synthesis. The presence of both an aldehyde functional group and a reactive chloromethyl group allows for a variety of chemical transformations. The electrophilic nature of the carbon atom in the chloromethyl group makes this compound a potential alkylating agent for various nucleophiles. This document aims to provide an overview of its potential applications and generalized protocols based on the known reactivity of similar α-chloro aldehydes.

Note to Researchers: Following a comprehensive literature search, no specific experimental protocols or quantitative data for the use of this compound as an alkylating agent were found in peer-reviewed journals or patents. The information presented here is based on the general reactivity of α-chloro aldehydes and is intended to serve as a theoretical guide for researchers exploring the synthetic utility of this specific compound. All proposed protocols should be approached with appropriate caution and optimization.

Theoretical Applications in Organic Synthesis

This compound can theoretically be employed as an alkylating agent in a variety of nucleophilic substitution reactions. The primary site of alkylation is the carbon atom of the chloromethyl group, which is susceptible to attack by a wide range of nucleophiles.

1. Alkylation of Amines:

Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively. The resulting products would contain a 2-formylbutyl substituent on the nitrogen atom. These products could serve as intermediates in the synthesis of more complex nitrogen-containing heterocycles or molecules with potential biological activity.

2. Alkylation of Thiols:

Thiols are excellent nucleophiles and are expected to react readily with this compound to form thioethers. This reaction would introduce the 2-formylbutyl group onto a sulfur atom, which is a common structural motif in various organic molecules.

3. Alkylation of Enolates:

Carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can be alkylated at the α-position. Reaction with this compound would result in the formation of a new carbon-carbon bond, leading to the synthesis of more complex carbonyl compounds.

4. Synthesis of Heterocycles:

The bifunctional nature of this compound makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds. For example, reaction with a dinucleophile, such as a hydrazine or a hydroxylamine, could lead to the formation of five- or six-membered rings.

General Experimental Protocols (Theoretical)

The following are generalized, theoretical protocols for the use of this compound as an alkylating agent. These are not based on cited experiments and must be carefully optimized.

Protocol 1: General Procedure for N-Alkylation of an Amine

Objective: To synthesize an N-(2-formylbutyl) substituted amine.

Materials:

-

This compound

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and the base (1.1 - 1.5 eq.) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for a period of 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Outcome (Theoretical): The formation of a new C-N bond, resulting in the corresponding N-alkylated amine.

Table 1: Theoretical Reaction Parameters for N-Alkylation

| Parameter | Recommended Range | Notes |

| Temperature | 0 °C to reflux | Reaction temperature will depend on the nucleophilicity of the amine and the solvent used. |

| Time | 2 - 24 hours | Monitor by TLC for completion. |

| Base | Triethylamine, K₂CO₃, NaHCO₃ | Choice of base depends on the acid sensitivity of the reactants and products. |

| Solvent | ACN, DMF, THF, CH₂Cl₂ | Solvent should be anhydrous and inert to the reaction conditions. |

Protocol 2: General Procedure for S-Alkylation of a Thiol

Objective: To synthesize a S-(2-formylbutyl) substituted thioether.

Materials:

-

This compound

-

Thiol

-

A suitable base (e.g., sodium hydride, sodium hydroxide)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in the chosen anhydrous solvent.

-

Cool the mixture to 0 °C.

-

Carefully add the base (1.0 - 1.1 eq.) to deprotonate the thiol and form the thiolate.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product via column chromatography.

Expected Outcome (Theoretical): The formation of a new C-S bond, yielding the corresponding thioether.

Table 2: Theoretical Reaction Parameters for S-Alkylation

| Parameter | Recommended Range | Notes |

| Temperature | 0 °C to room temperature | Thiolates are generally very reactive nucleophiles. |

| Time | 1 - 12 hours | Monitor by TLC for completion. |

| Base | NaH, NaOH, K₂CO₃ | Stronger bases like NaH may be required for less acidic thiols. |

| Solvent | THF, DMF, ACN | Solvent should be anhydrous and compatible with the chosen base. |

Visualizations of Reaction Pathways

The following diagrams illustrate the theoretical reaction workflows for the alkylation of an amine and a thiol with this compound.

Caption: Workflow for the N-alkylation of an amine.

Caption: Workflow for the S-alkylation of a thiol.

Safety Precautions

α-Chloro aldehydes are potentially lachrymatory and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The specific hazards of this compound are not well-documented, and therefore, it should be treated as a potentially toxic and corrosive substance. All reactions should be conducted with appropriate care and safety measures in place.

While this compound holds theoretical promise as an alkylating agent in organic synthesis, a lack of specific literature precedents necessitates a cautious and methodical approach to its use. The generalized protocols and theoretical applications provided herein are intended to serve as a starting point for researchers. It is anticipated that future studies will elucidate the specific reactivity and synthetic utility of this compound, leading to the development of robust and reliable experimental procedures.

Application Notes and Protocols: Nucleophilic Substitution with 2-(Chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for conducting a nucleophilic substitution reaction on the substrate 2-(chloromethyl)butanal. The following protocol is a representative procedure and may require optimization based on the specific nucleophile and desired product.

Introduction

This compound is a reactive aldehyde containing a primary alkyl chloride. This structure makes it a suitable substrate for bimolecular nucleophilic substitution (S(_N)2) reactions at the chloromethyl group. The adjacent aldehyde functionality can influence the reactivity of the electrophilic carbon. This protocol outlines a general procedure for the substitution of the chloro group with a nucleophile, a key transformation in the synthesis of various organic molecules.

Health and Safety Precautions

Experimental Protocol: Synthesis of 2-((Azidomethyl)butanal

This protocol details the synthesis of 2-((azidomethyl)butanal via an S(_N)2 reaction using sodium azide as the nucleophile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | Reagent | (Assumed Synthesis) | Handle as a reactive alkylating agent. |

| Sodium Azide (NaN(_3)) | ACS Reagent | Sigma-Aldrich | Highly Toxic . Handle with extreme care. |

| Dimethylformamide (DMF) | Anhydrous | Acros Organics | |

| Diethyl Ether (Et(_2)O) | Anhydrous | Fisher Scientific | |

| Saturated Sodium Bicarbonate (NaHCO(_3)) | Aqueous solution | ||

| Brine | Saturated aqueous NaCl solution | ||

| Anhydrous Magnesium Sulfate (MgSO(_4)) | |||

| 50 mL Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Condenser | |||

| Heating mantle with temperature control | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |

Reaction Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 8.3 mmol, 1.0 eq).

-

Solvent and Nucleophile Addition: Dissolve the this compound in 20 mL of anhydrous dimethylformamide (DMF). To this solution, add sodium azide (0.65 g, 10.0 mmol, 1.2 eq) in one portion.

-

Reaction Conditions: Attach a condenser to the flask and heat the reaction mixture to 50 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 2 x 25 mL of water and 1 x 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)).

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Characterization

The final product, 2-((azidomethyl)butanal, should be characterized by appropriate analytical techniques, such as

113Data Presentation

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |

| This compound | 120.58 | 1.0 | 8.3 | 1.0 |

| Sodium Azide | 65.01 | 0.65 | 10.0 | 1.2 |

| Product (Theoretical) | 127.15 | 1.06 | 8.3 | - |

| Product (Actual) | - | To be determined | To be determined | - |

| Yield (%) | - | - | - | To be determined |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-((azidomethyl)butanal.

Signaling Pathway Diagram

The S(_N)2 reaction proceeds through a concerted mechanism. The following diagram illustrates the key molecular events.

Application of 2-(Chloromethyl)butanal Analogs in Pharmaceutical Intermediate Synthesis: A Focus on Ethambutol Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthesis of a key pharmaceutical intermediate, dl-2-amino-1-butanol, the precursor to the antitubercular drug Ethambutol. While direct applications of 2-(chloromethyl)butanal in pharmaceutical synthesis are not widely documented, a structurally similar intermediate, N-[1-(chloromethyl)propyl]acetimidoyl chloride, plays a crucial role in a well-established industrial synthesis of dl-2-amino-1-butanol. This process begins with the reaction of butene-1, a nitrile (commonly acetonitrile), and chlorine.

Overview of the Synthesis Pathway

The synthesis of dl-2-amino-1-butanol hydrochloride from butene-1 is a multi-step process that offers an efficient route to this critical pharmaceutical intermediate. The overall transformation involves the formation of an acetimidoyl chloride intermediate, followed by controlled hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of N-[1-(chloromethyl)propyl]acetimidoyl chloride

This protocol details the initial reaction of butene-1 with chlorine and acetonitrile to form the key intermediate.

Materials:

-

Acetonitrile

-

Butene-1

-

Chlorine gas

-

Reaction vessel equipped with a stirrer, gas inlet, and cooling system

Procedure:

-

Charge the reaction vessel with an excess of acetonitrile.

-

Cool the acetonitrile to -5°C.

-

Simultaneously pass butene-1 and chlorine gas through the cooled acetonitrile via calibrated flowmeters. The molar ratio of acetonitrile to butene-1 should be maintained in excess to favor the formation of the desired product over the chlorinated byproduct, 1,2-dichlorobutane.

-

Maintain the reaction temperature below 10°C throughout the addition of reactants.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

-

The resulting solution contains N-[1-(chloromethyl)propyl]acetimidoyl chloride and can be used directly in the subsequent hydrolysis step.

Protocol 2: Hydrolysis of N-[1-(chloromethyl)propyl]acetimidoyl chloride to dl-2-amino-1-butanol hydrochloride

This protocol describes the conversion of the intermediate to the final product.

Materials:

-

Reaction mixture from Protocol 1

-

Water

-

Methanol (optional)

-

Hydrochloric acid (catalytic amount)

-

Distillation apparatus

Procedure:

-

To the reaction mixture containing N-[1-(chloromethyl)propyl]acetimidoyl chloride, add water. The hydrolysis is pH-dependent.

-